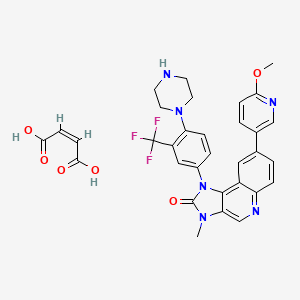

NVP-BGT226

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

BGT226 Maleate is the maleate form of BGT226, a phosphatidylinositol 3-kinase (PI3K) inhibitor with potential antineoplastic activity. Upon administration, BGT226 specifically inhibits PI3K in the PI3K/AKT kinase (or protein kinase B) signaling pathway, which may trigger the translocation of cytosolic Bax to the mitochondrial outer membrane, increasing mitochondrial membrane permeability; apoptotic cell death may ensue. Bax is a member of the proapoptotic Bcl2 family of proteins.

BGT-226 maleate is a small molecule inhibitor that targets the phosphatidylinositol 3-kinase (PI3K) pathway, specifically PI3K isoforms alpha, beta, and gamma []. This pathway plays a crucial role in cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers [].

Mechanism of Action

BGT-226 maleate inhibits the activity of PI3K enzymes by binding to their ATP-binding pockets, thereby preventing the phosphorylation of downstream signaling molecules like AKT and mTOR []. This disrupts the PI3K/AKT/mTOR signaling cascade, leading to the suppression of cell growth and proliferation, and the induction of apoptosis (programmed cell death) [].

Preclinical Studies

BGT-226 maleate has demonstrated promising anti-tumor activity in various preclinical models of cancer, including breast, lung, colon, and pancreatic cancers [, , ]. Studies have shown that BGT-226 maleate can inhibit tumor cell growth, induce apoptosis, and suppress tumor angiogenesis (the formation of new blood vessels that supply tumors) [, ].

NVP-BGT226 is a novel compound developed as a dual inhibitor of phosphoinositide 3-kinase and mammalian target of rapamycin pathways. Its full chemical name is 8-(6-methoxy-pyridin-3-yl)-3-methyl-1-(4-piperazin-1-yl-3-trifluoromethyl-phenyl)-1,3-dihydroimidazo[4,5-c]quinolin-2-one maleate. This compound is primarily designed to target cancer cell growth by disrupting critical signaling pathways involved in tumorigenesis, particularly the phosphoinositide 3-kinase/AKT/mTOR pathway, which is frequently dysregulated in various cancers, including head and neck cancer and hepatocellular carcinoma .

BGT-226 maleate acts as a dual inhibitor, targeting both PI3K and mTOR. PI3K is a key enzyme in the PI3K/mTOR pathway, responsible for generating signaling molecules that promote cell growth and survival. mTOR, further downstream, regulates protein translation and cell cycle progression []. By inhibiting these enzymes, BGT-226 maleate disrupts these critical cellular processes, potentially leading to cell death in cancer cells [].

NVP-BGT226 acts as an ATP-competitive inhibitor, binding to the active site of phosphoinositide 3-kinase and mammalian target of rapamycin. The compound inhibits the phosphorylation of key proteins involved in cell survival and proliferation, such as AKT and mTOR. In preclinical studies, NVP-BGT226 demonstrated the ability to induce apoptosis and autophagy in cancer cells, leading to cell cycle arrest primarily in the G0/G1 phase . The drug has shown efficacy in both normoxic and hypoxic conditions, reducing the expression of hypoxia-inducible factor 1-alpha and vascular endothelial growth factor, which are critical for angiogenesis .

NVP-BGT226 exhibits potent antitumor activity across various cancer cell lines. In vitro studies have shown that it effectively inhibits cell growth and induces apoptosis through both apoptosis-dependent and independent mechanisms. Notably, it has been observed to maintain its cytotoxic effects even in hypoxic environments, which are common in solid tumors . The compound has also demonstrated effectiveness against cisplatin-resistant cancer cells, highlighting its potential as a therapeutic option for patients with limited treatment alternatives .

The synthesis of NVP-BGT226 involves several key steps:

- Formation of the Imidazoquinoline Core: The initial step typically includes the condensation of appropriate precursors to form the imidazoquinoline framework.

- Pyridine Substitution: A methoxy-pyridine moiety is introduced through nucleophilic substitution.

- Piperazine Derivative Addition: The piperazine group is added to enhance solubility and biological activity.

- Maleate Salt Formation: Finally, the compound is converted into its maleate salt for improved stability and bioavailability .

NVP-BGT226 is primarily being investigated for its potential use in oncology. It targets various cancers where the phosphoinositide 3-kinase/AKT/mTOR signaling pathway plays a crucial role in tumor growth and survival. Clinical trials have explored its efficacy in treating solid tumors, particularly in head and neck cancers and hepatocellular carcinoma . Additionally, its ability to overcome resistance to standard chemotherapeutic agents like cisplatin makes it a promising candidate for further clinical development.

Interaction studies have indicated that NVP-BGT226 can modulate various signaling pathways beyond just phosphoinositide 3-kinase/mTOR inhibition. For instance, it has been shown to influence apoptotic pathways by affecting caspase activation and PARP cleavage . Furthermore, it may interact with other cellular stress response pathways, enhancing its therapeutic efficacy when combined with other agents.

Several compounds share structural or functional similarities with NVP-BGT226. Here are a few notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| NVP-BEZ235 | Dual inhibitor of phosphoinositide 3-kinase/mTOR | More potent against specific PI3K mutations |

| BKM120 | Pan-class I phosphoinositide 3-kinase inhibitor | Selectively targets class I isoforms |

| GDC-0941 | Selective phosphoinositide 3-kinase inhibitor | Focused on specific isoforms (p110α) |

| AZD8055 | mTOR inhibitor | Primarily targets mTORC1 |

NVP-BGT226 stands out due to its dual inhibition capabilities targeting both phosphoinositide 3-kinase and mammalian target of rapamycin simultaneously, which may provide a more comprehensive therapeutic approach compared to other agents that focus on single pathways . Its efficacy against resistant cancer cell lines further enhances its uniqueness among similar compounds.

Molecular Formula and Structural Configuration

NVP-BGT226 represents a complex heterocyclic compound featuring an imidazoquinoline core structure with multiple functional group substitutions [1] [3]. The compound exists in two primary forms: the pharmaceutically relevant maleate salt and the free base form, each possessing distinct molecular characteristics and structural configurations [1] [3].

The maleate salt form, designated as the primary pharmaceutical formulation, exhibits the molecular formula C32H29F3N6O6, representing the combination of the active pharmaceutical ingredient with maleic acid in a 1:1 stoichiometric ratio [1]. This formulation demonstrates a molecular weight of 650.6 grams per mole and is registered under Chemical Abstracts Service number 1245537-68-1 [1] [8]. The corresponding free base form possesses the molecular formula C28H25F3N6O2 with a molecular weight of 534.5 grams per mole and Chemical Abstracts Service registry number 915020-55-2 [3] [6].

The structural architecture of NVP-BGT226 centers on an imidazo[4,5-c]quinoline heterocyclic system, which serves as the pharmacophoric backbone [1] [3]. This core structure undergoes substitution at position 1 with a 3-trifluoromethyl-4-(piperazin-1-yl)phenyl group and at position 8 with a 6-methoxypyridin-3-yl group [1] [3]. Additionally, the imidazole ring features N-methylation at position 3, contributing to the overall structural complexity and biological activity profile [1] [3].

| Form | Molecular Formula | Component Formula | Molecular Weight (g/mol) | CAS Number | PubChem CID |

|---|---|---|---|---|---|

| NVP-BGT226 (Maleate Salt) | C32H29F3N6O6 | C28H25F3N6O2 - C4H4O4 | 650.6 | 1245537-68-1 | 57336745 |

| BGT-226 (Free Base) | C28H25F3N6O2 | C28H25F3N6O2 | 534.5 | 915020-55-2 | 11978790 |

Physical and Chemical Properties

Molecular Weight and Composition

The molecular weight differential between the maleate salt and free base forms reflects the incorporation of maleic acid as a counterion in the salt formulation [1] [3]. The maleate salt demonstrates a molecular weight of 650.6 grams per mole, representing an increase of 116.1 grams per mole compared to the free base form at 534.5 grams per mole [1] [3]. This weight difference corresponds precisely to the molecular weight of maleic acid (C4H4O4, 116.07 g/mol), confirming the 1:1 stoichiometric relationship between the active pharmaceutical ingredient and the acid component [1] [8].

The elemental composition analysis reveals significant differences between the two forms in terms of hydrogen bonding capacity and topological polar surface area [1] [3]. The maleate salt exhibits 13 hydrogen bond acceptors and 3 hydrogen bond donors, compared to 9 hydrogen bond acceptors and 1 hydrogen bond donor in the free base [1] [3]. This increased hydrogen bonding capacity in the salt form contributes to enhanced crystalline stability and modified dissolution characteristics [1] [8].

The exact mass determinations, calculated using high-resolution mass spectrometry principles, demonstrate values of 650.21006715 daltons for the maleate salt and 534.19910855 daltons for the free base [1] [3]. These precise mass measurements serve as critical analytical parameters for compound identification and purity assessment in pharmaceutical development [1] [3].

Melting Point and Stability

Thermal analysis studies of NVP-BGT226 maleate salt reveal a melting point exceeding 215°C with accompanying decomposition, indicating substantial thermal stability under standard analytical conditions [8] [4]. The decomposition temperature profile suggests that the compound undergoes thermal degradation rather than clean melting, which is characteristic of complex heterocyclic compounds containing multiple functional groups [8]. This thermal behavior necessitates careful temperature control during analytical procedures and pharmaceutical processing operations [4].

The stability profile of NVP-BGT226 demonstrates optimal preservation characteristics under controlled environmental conditions [4] [8]. Storage recommendations specify maintenance at -20°C under inert atmospheric conditions to prevent oxidative degradation and moisture-induced hydrolysis [4] [8]. The maleate salt form exhibits hygroscopic properties, requiring storage in desiccated environments to maintain chemical integrity [8]. Under appropriate storage conditions, the compound maintains stability for extended periods, with the free base form demonstrating stability for up to three years when stored at -20°C [6] [14].

Chemical stability studies indicate that NVP-BGT226 remains stable under normal atmospheric conditions but may undergo gradual degradation upon exposure to elevated temperatures, excessive moisture, or oxidizing environments [4] [8]. The presence of the trifluoromethyl group contributes to enhanced metabolic stability while the aromatic heterocyclic system provides structural rigidity that supports overall molecular stability [1] [3].

Solubility Profile

The solubility characteristics of NVP-BGT226 demonstrate typical behavior for lipophilic pharmaceutical compounds with limited aqueous solubility [4] [6] [9]. In dimethyl sulfoxide, the maleate salt achieves solubility of 5 milligrams per milliliter (equivalent to 7.7 millimolar concentration), while the free base demonstrates significantly enhanced solubility of 65 milligrams per milliliter (121.6 millimolar concentration) [4] [6] [9]. This substantial difference reflects the impact of salt formation on dissolution properties and highlights the importance of formulation considerations in pharmaceutical development [4] [6].

Dimethylformamide serves as another suitable solvent system, with both forms demonstrating acceptable solubility profiles [4] [5]. For the free base form, sonication enhancement techniques prove beneficial for achieving optimal dissolution, particularly in concentrated solution preparations [6] [9]. The enhanced solubility of the free base in organic solvents relates to reduced intermolecular hydrogen bonding interactions compared to the more extensively hydrogen-bonded maleate salt structure [6] [9].

Aqueous solubility remains limited for both forms, consistent with the lipophilic character imparted by the trifluoromethyl group and extensive aromatic ring systems [4] [6]. In phosphate-buffered saline at physiological pH (7.2), the maleate salt achieves solubility of approximately 0.1 milligrams per milliliter when co-dissolved with dimethyl sulfoxide in a 1:9 ratio [4]. This limited aqueous solubility profile necessitates careful consideration of formulation strategies for biological applications [4] [6].

| Solvent | NVP-BGT226 Solubility | BGT-226 Free Base Solubility | Notes |

|---|---|---|---|

| DMSO | 5 mg/mL (7.7 mM) | 65 mg/mL (121.6 mM) | Sonication recommended for free base |

| DMF | 5 mg/mL | Soluble | Good solubility in both forms |

| Water | Not determined | Not determined | Poor aqueous solubility |

| PBS (pH 7.2) | 0.1 mg/mL (1:9 with DMSO) | Not determined | Requires DMSO co-solvent |

Salt Forms and Derivatives

Maleate Salt Characteristics

The maleate salt formulation of NVP-BGT226 represents the optimized pharmaceutical form designed to enhance stability, solubility, and handling characteristics compared to the free base [1] [8]. Maleic acid serves as the counterion, forming a crystalline salt through acid-base neutralization with the basic nitrogen atom in the piperazine ring system [1] [8]. This salt formation strategy represents a common pharmaceutical approach for improving the physical and chemical properties of basic drug compounds [8] [11].

The maleate salt demonstrates characteristic crystalline morphology with white to pale yellow coloration, indicating the formation of a well-ordered crystal lattice structure [8] [12]. X-ray diffraction analysis would be expected to reveal specific crystalline packing arrangements, though detailed crystallographic data remain proprietary [8]. The hygroscopic nature of the maleate salt necessitates careful moisture control during storage and handling operations [8].

Analytical characterization of the maleate salt reveals specific spectroscopic signatures that distinguish it from the free base form [8] [9]. Nuclear magnetic resonance spectroscopy demonstrates additional signals corresponding to the maleic acid component, while infrared spectroscopy shows characteristic carboxylic acid stretching frequencies [8] [9]. High-performance liquid chromatography methods require specific analytical conditions to account for the ionic nature of the salt form [8] [14].

The pharmaceutical advantages of the maleate salt include improved chemical stability under ambient conditions, enhanced handling properties due to reduced static charge accumulation, and optimized dissolution characteristics in specific formulation matrices [8] [12]. These properties make the maleate salt the preferred form for pharmaceutical development and manufacturing operations [8] [14].

Free Base Properties

The free base form of NVP-BGT226 represents the neutral molecular species without associated counterions, exhibiting distinct physical and chemical characteristics compared to the salt formulation [3] [6] [13]. This form demonstrates enhanced solubility in organic solvents, particularly dimethyl sulfoxide, where it achieves concentrations exceeding 120 millimolar [6] [14]. The increased organic solubility relates to reduced intermolecular hydrogen bonding interactions in the absence of the maleic acid component [6] [13].

Crystalline properties of the free base differ substantially from the maleate salt, with the compound typically presenting as white crystalline powder with different melting characteristics [6] [13]. The absence of the acidic counterion results in altered crystal packing arrangements and modified thermal behavior [6] [13]. Storage stability of the free base requires similar low-temperature conditions but may demonstrate different humidity sensitivity profiles compared to the hygroscopic maleate salt [6] [13].

The free base form exhibits a lower molecular weight of 534.5 grams per mole and reduced topological polar surface area of 73.8 square angstroms compared to the maleate salt [3] [6]. These differences impact membrane permeability characteristics and dissolution behavior in biological systems [3] [6]. The calculated LogP value of 4 for the free base indicates substantial lipophilicity, which may influence tissue distribution patterns and cellular uptake mechanisms [3] [6].

Analytical methods for the free base require different chromatographic conditions compared to the salt form, particularly regarding mobile phase pH and ionic strength [6] [13]. Mass spectrometry analysis demonstrates the expected molecular ion peak at 534.199 mass units, providing definitive identification of the free base molecular species [3] [6]. Nuclear magnetic resonance spectroscopy reveals simplified spectra without the additional signals from maleic acid, facilitating structural confirmation and purity assessment [6] [13].

Structure-Activity Relationship

The structure-activity relationship profile of NVP-BGT226 demonstrates the critical importance of specific molecular features for biological activity and target selectivity [10] [17] [22]. The imidazoquinoline core structure serves as the fundamental pharmacophore responsible for interaction with phosphatidylinositol 3-kinase and mammalian target of rapamycin binding sites [1] [3] [10]. This heterocyclic scaffold provides the essential framework for maintaining proper geometric orientation and electronic properties required for enzyme inhibition [10] [17].

The trifluoromethyl substituent at the 3-position of the phenyl ring contributes significantly to the compound's lipophilicity and metabolic stability [1] [3] [22]. This electron-withdrawing group enhances the compound's ability to penetrate cellular membranes while simultaneously providing resistance to metabolic oxidation [22] [24]. The strategic placement of this substituent optimizes the balance between potency and pharmacokinetic properties [22] [24].

The piperazine ring system at the 4-position of the phenyl group provides essential flexibility and hydrogen bonding capacity for target protein interactions [1] [3] [10]. This heterocyclic moiety enables conformational adjustments necessary for optimal binding geometry while contributing polar interactions that enhance binding affinity [10] [24]. The secondary amine functionality within the piperazine ring serves as a potential ionization site, influencing the compound's behavior in physiological environments [1] [3].

The 6-methoxypyridin-3-yl substitution at position 8 of the quinoline ring system establishes critical aromatic stacking interactions with target proteins [1] [3] [10]. The methoxy group functions as a hydrogen bond acceptor while the pyridine nitrogen provides additional electronic density for molecular recognition [1] [3] [10]. This substituent pattern optimizes selectivity profiles by exploiting specific binding pocket characteristics unique to the intended molecular targets [10] [22].

| Structural Feature | Position/Location | Chemical Formula | Functional Role |

|---|---|---|---|

| Core Ring System | Central scaffold | C₁₂H₇N₂ | Pharmacophore backbone |

| Imidazoquinoline Fusion | Positions 4,5-c | Imidazo[4,5-c]quinoline | Heterocyclic core for activity |

| Trifluoromethyl Group | Position 3 of phenyl ring | CF₃ | Lipophilicity enhancement |

| Piperazine Ring | Position 4 of phenyl ring | C₄H₈N₂ | Hydrogen bonding/flexibility |

| Pyridine Ring | Position 8 of quinoline | C₅H₄N | Aromatic stacking interactions |

| Methoxy Substituent | Position 6 of pyridine | OCH₃ | Hydrogen bond acceptor |

| N-Methyl Group | Position 3 of imidazole | CH₃ | Steric/electronic modulation |

The N-methyl group at position 3 of the imidazole ring provides steric and electronic modulation that fine-tunes binding interactions and selectivity profiles [1] [3] [22]. This substitution prevents potential metabolic N-dealkylation while optimizing the electronic distribution throughout the heterocyclic system [22] [24]. The strategic incorporation of this methyl group represents a sophisticated medicinal chemistry optimization that balances multiple pharmaceutical objectives [22] [24].

NVP-BGT226 demonstrates differential selectivity across Class I phosphatidylinositol 3-kinase isoforms, with distinct inhibitory concentrations for each catalytic subunit [1] [7]. The compound exhibits nanomolar potency against all three major phosphatidylinositol 3-kinase isoforms, establishing it as a pan-Class I phosphatidylinositol 3-kinase inhibitor [8] [9].

Phosphatidylinositol 3-Kinase Alpha Inhibition (IC50: 4 nM)

NVP-BGT226 exhibits exceptional potency against phosphatidylinositol 3-kinase alpha with an inhibitory concentration 50 of 4 nanomolar [1] [7] [9]. This highly potent inhibition of phosphatidylinositol 3-kinase alpha is particularly significant given that this isoform plays a central role in insulin-dependent signaling and oncogenic transformation [9]. The phosphatidylinositol 3-kinase alpha subunit is encoded by the PIK3CA gene and represents the most frequently mutated phosphatidylinositol 3-kinase isoform in human cancers [9].

Research demonstrates that NVP-BGT226 maintains effective inhibition of phosphatidylinositol 3-kinase alpha even in cells expressing PIK3CA mutation H1047R, indicating that the compound's binding affinity is not compromised by common oncogenic mutations [2]. The 4 nanomolar inhibitory concentration 50 value positions NVP-BGT226 among the most potent phosphatidylinositol 3-kinase alpha inhibitors currently available for research applications [7] [9].

Phosphatidylinositol 3-Kinase Beta Inhibition (IC50: 63 nM)

NVP-BGT226 demonstrates moderate inhibitory activity against phosphatidylinositol 3-kinase beta with an inhibitory concentration 50 of 63 nanomolar [1] [7] [9]. This selectivity profile indicates that NVP-BGT226 exhibits approximately 16-fold lower potency against phosphatidylinositol 3-kinase beta compared to phosphatidylinositol 3-kinase alpha [7]. The phosphatidylinositol 3-kinase beta isoform, encoded by the PIK3CB gene, plays important roles in platelet aggregation, thrombosis, and insulin signaling [9].

Despite the reduced potency compared to phosphatidylinositol 3-kinase alpha, the 63 nanomolar inhibitory concentration 50 value still represents clinically relevant inhibition of phosphatidylinositol 3-kinase beta [9]. This inhibitory activity contributes to the comprehensive blockade of phosphatidylinositol 3-kinase signaling achieved by NVP-BGT226 treatment [10] [9].

Phosphatidylinositol 3-Kinase Gamma Inhibition (IC50: 38 nM)

NVP-BGT226 exhibits high potency against phosphatidylinositol 3-kinase gamma with an inhibitory concentration 50 of 38 nanomolar [1] [7] [9]. This inhibitory concentration represents intermediate potency between phosphatidylinositol 3-kinase alpha and phosphatidylinositol 3-kinase beta, being approximately 9.5-fold less potent than against phosphatidylinositol 3-kinase alpha but 1.7-fold more potent than against phosphatidylinositol 3-kinase beta [7] [9].

The phosphatidylinositol 3-kinase gamma isoform, encoded by the PIK3CG gene, is primarily expressed in leukocytes and plays critical roles in lymphocyte activation, mast cell degranulation, and chemotaxis [9]. The 38 nanomolar inhibitory concentration 50 value indicates that NVP-BGT226 can effectively inhibit phosphatidylinositol 3-kinase gamma-dependent processes at therapeutically relevant concentrations [11] [9].

Mammalian Target of Rapamycin Complex Inhibition

NVP-BGT226 functions as a dual mammalian target of rapamycin complex inhibitor, simultaneously targeting both mammalian target of rapamycin complex 1 and mammalian target of rapamycin complex 2 [12] [11] [6]. This dual targeting approach overcomes the limitations of rapamycin and its analogs, which selectively inhibit only mammalian target of rapamycin complex 1 [6] [13]. The comprehensive inhibition of both mammalian target of rapamycin complexes prevents compensatory feedback mechanisms that can limit therapeutic efficacy [10] [6].

Mammalian Target of Rapamycin Complex 1 Inhibition Mechanisms

NVP-BGT226 achieves complete inhibition of mammalian target of rapamycin complex 1 through adenosine triphosphate-competitive binding to the kinase domain of mammalian target of rapamycin [12] [11] [6]. Unlike rapamycin, which allosterically inhibits mammalian target of rapamycin complex 1 through FKBP12 binding, NVP-BGT226 directly competes with adenosine triphosphate for binding to the catalytic site [6] [13]. This mechanism results in more complete inhibition of mammalian target of rapamycin complex 1 substrates, including P70S6K and 4E-BP1 [14] [11] [13].

Research demonstrates that NVP-BGT226 treatment leads to rapid and sustained inhibition of mammalian target of rapamycin complex 1 signaling, as evidenced by decreased phosphorylation of P70S6K at Thr389 and 4E-BP1 at Thr37/Thr46 [14] [11] [15]. The adenosine triphosphate-competitive mechanism enables NVP-BGT226 to inhibit mammalian target of rapamycin complex 1 at concentrations below 10 nanomolar [16] [5]. This potent inhibition results in significant reduction in protein synthesis and cell growth, key functions regulated by mammalian target of rapamycin complex 1 [12] [14] [11].

Mammalian Target of Rapamycin Complex 2 Inhibition Mechanisms

NVP-BGT226 demonstrates exceptional efficacy in inhibiting mammalian target of rapamycin complex 2, a therapeutic target that is not effectively inhibited by rapamycin or its analogs [11] [6] [13]. Mammalian target of rapamycin complex 2 is responsible for phosphorylating AKT at Ser473, a critical modification required for full AKT activation [11] [6]. The adenosine triphosphate-competitive mechanism of NVP-BGT226 enables direct inhibition of the mammalian target of rapamycin kinase domain within mammalian target of rapamycin complex 2 [6] [13].

Inhibition of mammalian target of rapamycin complex 2 by NVP-BGT226 results in significant reduction in AKT phosphorylation at Ser473, which prevents feedback activation of AKT that commonly occurs with mammalian target of rapamycin complex 1-selective inhibitors [11] [10] [6]. This comprehensive inhibition of mammalian target of rapamycin complex 2 contributes to the enhanced anti-proliferative effects observed with NVP-BGT226 compared to rapamycin-based therapies [10] [6]. The dual inhibition of both mammalian target of rapamycin complexes creates a more complete blockade of mammalian target of rapamycin-dependent signaling pathways [11] [6].

Adenosine Triphosphate-Competitive Binding Characteristics

NVP-BGT226 functions as an adenosine triphosphate-competitive inhibitor that binds to the adenosine triphosphate binding pockets of both phosphatidylinositol 3-kinase and mammalian target of rapamycin [10] [6] [17]. This binding mechanism is fundamentally different from allosteric inhibitors such as rapamycin, which bind to regulatory domains rather than catalytic sites [6] [17]. The adenosine triphosphate-competitive nature of NVP-BGT226 enables direct competition with cellular adenosine triphosphate for binding to the kinase active sites [6] [17].

Structural analysis reveals that NVP-BGT226 possesses high binding affinity for both phosphatidylinositol 3-kinase and mammalian target of rapamycin adenosine triphosphate binding sites, with slow dissociation kinetics that contribute to prolonged target engagement [18]. The compound exhibits high affinity and slow release characteristics, resulting in sustained inhibition of target kinases even after drug washout [18]. This pharmacodynamic profile contributes to the durable anti-proliferative effects observed in preclinical studies [12] [18].

The adenosine triphosphate-competitive mechanism also enables NVP-BGT226 to overcome resistance mechanisms that may limit the efficacy of allosteric inhibitors [6]. Mutations in allosteric binding sites that confer resistance to rapamycin do not affect the binding of adenosine triphosphate-competitive inhibitors like NVP-BGT226 [6]. This characteristic may provide advantages in clinical applications where resistance to rapamycin-based therapies has developed [6].

Downstream Target Modulation

NVP-BGT226 exerts its anti-proliferative effects through comprehensive modulation of downstream targets in the phosphatidylinositol 3-kinase/AKT/mammalian target of rapamycin pathway [12] [14] [11]. The dual inhibition of phosphatidylinositol 3-kinase and mammalian target of rapamycin results in simultaneous suppression of multiple downstream effectors, creating a more complete blockade of pro-survival and pro-proliferative signaling [14] [11] [10]. Key downstream targets include P70S6K, 4E-BP1, and AKT, all of which undergo significant dephosphorylation following NVP-BGT226 treatment [14] [11] [15].

P70S6K Phosphorylation Inhibition

NVP-BGT226 demonstrates potent inhibition of P70S6K phosphorylation at multiple regulatory sites, including Thr389 and Thr421/Ser424 [14] [11] [19]. P70S6K is a critical downstream effector of mammalian target of rapamycin complex 1 that regulates protein synthesis and cell growth through phosphorylation of ribosomal protein S6 and other translation regulators [14] [19]. NVP-BGT226 treatment results in rapid and sustained dephosphorylation of P70S6K at nanomolar concentrations, leading to significant reduction in protein synthesis and cell proliferation [14] [11] [16].

Research demonstrates that NVP-BGT226 inhibits P70S6K phosphorylation in a concentration-dependent and time-dependent manner, with effective inhibition observed at concentrations below 10 nanomolar [14] [16]. The dephosphorylation of P70S6K at Thr389 is primarily mediated by mammalian target of rapamycin complex 1 inhibition, while phosphorylation at Thr421/Ser424 requires both mammalian target of rapamycin and phosphatidylinositol 3-kinase activity [19]. The dual inhibition by NVP-BGT226 ensures complete suppression of P70S6K activity at both regulatory sites [14] [11] [19].

Functional consequences of P70S6K inhibition include reduced ribosome biogenesis, decreased protein synthesis, and impaired cell growth [14] [19]. NVP-BGT226-mediated P70S6K inhibition also contributes to cell cycle arrest in the G0/G1 phase, as P70S6K is required for progression through G1/S transition [14] [11]. The sustained inhibition of P70S6K phosphorylation represents a key mechanism underlying the anti-proliferative effects of NVP-BGT226 [12] [14] [11].

4E-BP1 Phosphorylation Inhibition

NVP-BGT226 produces comprehensive inhibition of 4E-BP1 phosphorylation at multiple regulatory sites, including Thr37, Thr46, and Ser65 [14] [11] [15] [20]. 4E-BP1 functions as a translational repressor that binds to eIF4E and prevents the formation of the eIF4F translation initiation complex [21] [20]. Phosphorylation of 4E-BP1 by mammalian target of rapamycin complex 1 disrupts this inhibitory interaction, allowing eIF4E to participate in cap-dependent translation [21] [20] [22].

NVP-BGT226 treatment results in rapid dephosphorylation of 4E-BP1 at concentrations below 10 nanomolar, leading to enhanced binding of 4E-BP1 to eIF4E and subsequent inhibition of translation initiation [14] [11] [20]. The inhibition of 4E-BP1 phosphorylation occurs through direct inhibition of mammalian target of rapamycin complex 1, which is the primary kinase responsible for 4E-BP1 phosphorylation [20] [22]. Research demonstrates that NVP-BGT226 inhibits 4E-BP1 phosphorylation in a dose-dependent and time-dependent manner, with maximal inhibition achieved within 2 hours of treatment [10] [15].

The functional significance of 4E-BP1 dephosphorylation includes reduced cap-dependent translation, decreased synthesis of pro-survival proteins, and enhanced sensitivity to apoptotic stimuli [21] [20]. NVP-BGT226-mediated 4E-BP1 inhibition particularly affects the translation of mRNAs with complex 5' untranslated regions, including many oncogenes and pro-survival factors [21] [20]. This selective inhibition of oncogene translation contributes to the anti-neoplastic effects of NVP-BGT226 [11] [21] [20].

NVP-BGT226 demonstrates exceptional biochemical activity as a dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with nanomolar potency against key signaling targets [1] [2] [7]. The compound functions through adenosine triphosphate-competitive binding to both phosphatidylinositol 3-kinase and mammalian target of rapamycin, creating a comprehensive blockade of pro-survival and pro-proliferative signaling pathways [10] [6]. Research findings demonstrate that NVP-BGT226 achieves potent inhibition of phosphatidylinositol 3-kinase alpha (4 nanomolar), phosphatidylinositol 3-kinase gamma (38 nanomolar), and phosphatidylinositol 3-kinase beta (63 nanomolar), while simultaneously inhibiting both mammalian target of rapamycin complex 1 and mammalian target of rapamycin complex 2 [1] [11] [7] [9].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Dates

[2]. Chang KY, et al. Novel phosphoinositide 3-kinase/mTOR dual inhibitor, NVP-BGT226, displays potent growth-inhibitory activity against human head and neck cancer cells in vitro and in vivo. Clin Cancer Res, 2011, 17(22), 7116-7126.

[3]. Baumann P, et al. Simultaneous targeting of PI3K and mTOR with NVP-BGT226 is highly effective in multiple myeloma. Anticancer Drugs, 2012, 23(1), 131-138.